2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Overview
Description
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is characterized by the presence of a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Structurally related compounds have been reported to act as inhibitors of the von hippel-lindau (vhl) protein , which plays a crucial role in cellular response to hypoxia and is often implicated in cancer pathogenesis .
Mode of Action
If it indeed targets the vhl protein like its structurally related compounds , it may interact with the protein to inhibit its function, leading to changes in cellular response to hypoxia .
Biochemical Pathways
If it acts as a VHL inhibitor, it could potentially affect the hypoxia-inducible factor (HIF) pathway . Inhibition of VHL can prevent the degradation of HIF, leading to its accumulation and the subsequent transcription of genes involved in cellular response to hypoxia .
Result of Action
If it acts as a VHL inhibitor, it could potentially lead to the accumulation of HIF and the subsequent transcription of genes involved in cellular response to hypoxia . This could have implications in conditions such as anemia, ischemia, and cancer .
Biochemical Analysis
Biochemical Properties
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The triazole ring in its structure allows it to form stable complexes with metal ions, which can be crucial for enzyme catalysis. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Moreover, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to induce adaptive responses in cells, such as upregulation of detoxification enzymes . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain physiological processes, such as wound healing . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with metabolic enzymes, leading to the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, leading to changes in the levels of key metabolites involved in energy production and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications or interaction with targeting signals . For example, the addition of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Similarly, nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression by interacting with transcription factors.
Preparation Methods
The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the construction of the 1,2,3-triazole ring followed by the introduction of the cyclopropyl group and the acetic acid moiety. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction efficiently forms the 1,2,3-triazole ring under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including inhibitors of enzymes like VHL (von Hippel-Lindau) protein, which are relevant in cancer treatment.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and supramolecular assemblies.
Comparison with Similar Compounds
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid can be compared with other similar compounds, such as:
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide: This compound is also a VHL inhibitor and has similar biological activities.
2-(1H-1,2,4-triazole-1-yl)acetic acid: This compound has a similar triazole ring but differs in the position of the nitrogen atoms and the attached groups. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUTDRSAKTKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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